![molecular formula C11H16O2 B590950 Ethyl nona-2,4,6-trienoate CAS No. 922528-07-2](/img/structure/B590950.png)
Ethyl nona-2,4,6-trienoate
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Description
Ethyl nona-2,4,6-trienoate, also known as Ethyl (2E,4E,6E)-nona-2,4,6-trienoate, is a chemical compound with the formula C11H16O2 . It has a molecular weight of 180.24 .
Synthesis Analysis
The synthesis of Ethyl nona-2,4,6-trienoate has been achieved through Pd-catalyzed alkenylation (Negishi coupling) using ethyl (E)- and (Z)-β-bromoacrylates . The use of CsF or nBu4NF as a promoter base has been found to give all stereoisomers in ≥98% selectivity . A newly devised Pd-catalyzed alkenylation-SG olefination tandem process has also been used to prepare some (2Z,4E,6E)- and (2Z,4E,6Z)-trienoic esters in ≥98% selectivity .Molecular Structure Analysis
The molecular structure of Ethyl nona-2,4,6-trienoate is analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis
Ethyl nona-2,4,6-trienoate has been found to be a key compound in the aroma of walnuts . It has been identified among 50 odor-active compounds in an aroma extract dilution analysis .Physical And Chemical Properties Analysis
Ethyl nona-2,4,6-trienoate has a molecular formula of C11H16O2 and a molecular weight of 180.247 . Further physical and chemical properties such as boiling point, density, and melting point are not explicitly mentioned in the available resources.Safety and Hazards
Future Directions
Ethyl nona-2,4,6-trienoate, being a key compound in the aroma of walnuts, has potential applications in the food industry, particularly in flavor and fragrance applications . Further sensory studies showed that the walnut character is intensified when the concentrations of Ethyl nona-2,4,6-trienoate are increased . This finding may guide the future breeding of new walnut cultivars with improved aroma .
properties
IUPAC Name |
ethyl nona-2,4,6-trienoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h5-10H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAHKPFYTOEBEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CC=CC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10842413 |
Source
|
Record name | Ethyl nona-2,4,6-trienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10842413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
922528-07-2 |
Source
|
Record name | Ethyl nona-2,4,6-trienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10842413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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